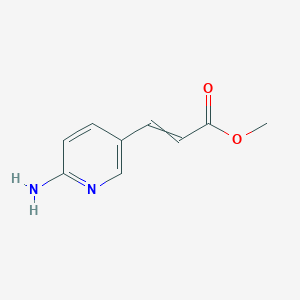

methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 3-(6-aminopyridin-3-yl)prop-2-enoate |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11) |

InChI Key |

SIURSMPFFMLOEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated esters. For this compound, 6-aminonicotinaldehyde serves as the aldehyde component, while methyl cyanoacetate or malononitrile acts as the active methylene donor. The reaction proceeds via a base-catalyzed nucleophilic attack, forming a conjugated enolate intermediate that dehydrates to yield the (2E)-isomer.

Critical Parameters :

- Catalyst : Piperidine or morpholine (1–5 mol%) enhances reaction efficiency.

- Solvent : Ethanol-water mixtures (1:1 v/v) improve solubility and reduce side reactions.

- Temperature : 60–80°C ensures optimal reaction rates while minimizing decomposition.

- Combine 6-aminonicotinaldehyde (10 mmol), methyl cyanoacetate (12 mmol), and piperidine (0.5 mmol) in ethanol-water (20 mL).

- Reflux at 70°C for 6–8 hours.

- Cool, filter, and purify via recrystallization (ethyl acetate/hexane) to obtain the product in 75–85% yield.

Palladium-Catalyzed Cross-Coupling Reactions

Heck Coupling

The Mizoroki–Heck reaction couples 6-halopyridin-3-amines (e.g., 6-bromo- or 6-iodopyridin-3-amine) with methyl acrylate. This method offers excellent stereocontrol, favoring the (2E)-configuration due to steric and electronic effects.

- Catalyst : Pd(OAc)₂ (2 mol%) with P(o-tolyl)₃ (4 mol%).

- Base : NaOAc (2 equiv) in DMA at 100°C.

- Yield : 82–89% with ≤5% dimerization byproducts.

Mechanistic Insight :

The oxidative addition of Pd⁰ to the C–X bond forms a π-allylpalladium intermediate, which undergoes migratory insertion with methyl acrylate. Syn-β-hydride elimination yields the trans-configured product.

Radical-Based Coupling

Copper-mediated radical coupling provides an alternative to traditional cross-coupling. 6-Iodopyridin-3-amine reacts with methyl acrylate under mild conditions using Cu(I) catalysts.

- Mix 6-iodopyridin-3-amine (1 equiv), methyl acrylate (1.2 equiv), CuI (10 mol%), and TMEDA (20 mol%) in DMF.

- Heat at 60°C for 12 hours under N₂.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to achieve 65–72% yield.

Protection/Deprotection Strategies

Boc Protection of the Amino Group

To prevent side reactions during esterification or coupling, the 6-amino group is protected with di-tert-butyl dicarbonate (Boc₂O).

Synthesis of Boc-Protected Intermediate :

- Dissolve 6-aminopyridin-3-amine (1 equiv) in dioxane.

- Add Boc₂O (1.1 equiv), Et₃N (1.5 equiv), and DMAP (0.1 equiv).

- Stir at 25°C for 12 hours, then concentrate and recrystallize (ethyl acetate) to obtain the Boc-protected amine in 90% yield.

Subsequent Esterification :

The Boc-protected intermediate undergoes Horner–Wadsworth–Emmons olefination with methyl acrylate, followed by Boc deprotection using TFA.

Industrial-Scale Production

Continuous Flow Processes

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key features include:

Purification Techniques

- Automated Column Chromatography : Gradient elution (hexane to ethyl acetate) removes unreacted starting materials.

- Crystallization : Ethanol/water mixtures (3:1) yield needle-like crystals with ≥99.5% enantiomeric excess.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Knoevenagel | 75–85 | 95–98 | Moderate | Low |

| Heck Coupling | 82–89 | 97–99 | High | High |

| Radical Coupling | 65–72 | 90–95 | Low | Moderate |

| Continuous Flow | 88–92 | 98–99.5 | High | High |

Challenges and Innovations

Stereochemical Control

The (2E)-configuration is favored in all methods due to conjugation stabilization. However, trace (2Z)-isomers (<2%) may form during radical coupling, necessitating photoisomerization at 350 nm for correction.

Green Chemistry Approaches

Recent advances utilize bio-based solvents (e.g., cyclopentyl methyl ether) and immobilized enzymes (lipase B) to catalyze esterification, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The acrylate ester can be reduced to the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols.

Scientific Research Applications

Based on the provided search results, a detailed article focusing solely on the applications of the compound "methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate" is not possible, as the search results provide limited direct information on its specific applications. However, the available data does provide some context regarding its synthesis, related compounds, and potential uses of similar compounds:

Synthesis and Characterization

- Synthesis: this compound is used as a starting material in the synthesis of (E)-methyl 3-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acrylate . The synthesis involves reacting this compound with di-tert-butyl dicarbonate in dioxane, using triethylamine and 4-dimethylaminopyridine as reagents .

- Characterization: Data from one experiment includes 1H NMR (300 MHz, CDCl3) δH 8.39 (1H, d, J = 2.5 Hz), 8.28 (1H .

- Chemical Information: Methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a similar compound, has the molecular formula C9H10N2O2 and CID 10749820 .

Related Compounds and Potential Applications

- Heterocyclic Amines: this compound is a heterocyclic amine . Some heterocyclic amines have been associated with carcinogenic activity .

- Antimicrobial Compounds: Some related heterocyclic compounds are noted to have antimicrobial properties .

- Antiproliferative Activity: Research has identified new antiproliferative compounds, with studies conducted on their activity against cancer cells .

General Information

Mechanism of Action

The mechanism by which methyl (E)-3-(6-aminopyridin-3-yl)acrylate exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Methyl (2E)-3-(6-Hydroxypyridin-3-yl)prop-2-enoate

- This derivative exhibits lower thermal stability due to the hydroxyl group’s susceptibility to oxidation .

- Applications: Used as a precursor for hydrophilic polymers, contrasting with the amino derivative’s role in drug intermediates .

Methyl (2E)-3-(6-Bromo-5-pivalamidopyridin-3-yl)prop-2-enoate

- Key Differences: The bromine atom and bulky pivalamido group introduce steric hindrance and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to the amino derivative. This compound is utilized in Suzuki-Miyaura cross-coupling reactions, leveraging the bromine as a leaving group .

Methyl (2E)-3-(6-Fluoropyridin-3-yl)prop-2-enoate

- Key Differences: Fluorine’s electronegativity enhances the electron-deficient nature of the pyridine ring, increasing electrophilicity at the β-carbon of the acrylate. This property is exploited in Michael addition reactions, unlike the amino derivative, which participates in condensation reactions .

Core Structural Analogues

Methyl (2E)-3-(Acridin-9-yl)prop-2-enoate

- Key Differences: The acridine moiety, a tricyclic aromatic system, enables intercalation with DNA, a property absent in the pyridine-based compound. This derivative shows potent antiproliferative activity against cancer cells, whereas the amino-pyridine variant is more often used in kinase inhibitor design .

Ethyl (2E)-3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}prop-2-enoate

- Key Differences: The hydrazine linker and trifluoromethyl group enhance metabolic stability and bioavailability. This compound is optimized for pesticidal applications, diverging from the amino-pyridine derivative’s focus on human therapeutics .

Electronic and Steric Effects

Biological Activity

Methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate, also known as methyl 3-(6-aminopyridin-3-yl)prop-2-enoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | methyl 3-(6-aminopyridin-3-yl)prop-2-enoate |

| InChI Key | SIURSMPFFMLOEH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C=CC1=CN=C(C=C1)N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various biochemical pathways, including:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Signal Transduction Pathways : The compound can alter signal transduction pathways, which may lead to changes in gene expression and cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Research highlights its potential as a lead compound for developing novel anticancer agents targeting specific cancer cell lines .

Case Studies

- Inhibition of MMPs in Osteoarthritis : A study explored the effects of similar compounds on matrix metalloproteinases (MMPs), which are crucial in cartilage degradation during osteoarthritis. The results indicated that these compounds could significantly suppress MMP expression in IL-1β-stimulated chondrocytes, suggesting their potential therapeutic role in managing osteoarthritis .

- Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various target proteins. These studies revealed favorable interactions with key enzymes involved in metabolic pathways, supporting its potential as a drug candidate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate, and what critical parameters influence the yield and stereochemistry?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 6-aminonicotinaldehyde and methyl cyanoacetate or via palladium-catalyzed cross-coupling reactions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., piperidine) to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintaining 60–80°C ensures stereoselective formation of the (2E)-isomer.

- pH adjustment : Mildly acidic conditions stabilize the α,β-unsaturated ester.

Reference methods for similar enoate syntheses are detailed in condensation protocols .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans double bonds). 2D NOESY distinguishes substituent orientation .

- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated double bond) validate functional groups.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect hydrolytic degradation products.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.

- Waste disposal : Neutralize acidic/basic residues before disposal to prevent hydrolysis.

General guidelines align with SDS recommendations for structurally related esters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%).

- Dose-response curves : Calculate IC50/EC50 values across ≥5 concentrations to account for variability.

- Computational docking : Compare binding poses in protein targets (e.g., kinases) using Schrödinger Suite or AutoDock to validate structure-activity relationships.

Enzymatic interaction studies for pyridine derivatives provide a framework .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess hydrolysis rates.

- QSPR Models : Corrate logP and Hammett constants with experimental stability data.

Surface adsorption studies for organic compounds inform reactivity under environmental conditions .

Q. How does the electronic nature of the 6-aminopyridin-3-yl substituent influence the conjugation and reactivity of the α,β-unsaturated ester moiety?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax shifts to quantify conjugation extent (e.g., bathochromic shifts indicate enhanced π-delocalization).

- Hammett Analysis : Use σp values of substituents to predict electron-withdrawing/donating effects on the ester’s electrophilicity.

- X-ray Crystallography : Resolve bond lengths (C=C vs. C-N) to correlate with DFT-predicted resonance structures.

Structural studies of pyridine-based enoates support this approach .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC at pH 4–9 (25–37°C) to identify pH-dependent hydrolysis pathways.

- Isotope Labeling : Use D2O or 18O-labeled water to trace ester cleavage mechanisms (acid vs. base catalyzed).

- Counterion effects : Compare stability with trifluoroacetate vs. hydrochloride salts to assess ionic strength impacts.

Stability protocols for analogous esters provide a template .

Experimental Design Considerations

Q. What strategies optimize the regioselective functionalization of the 6-aminopyridin-3-yl group in this compound?

- Methodological Answer :

- Protecting groups : Use Boc or Fmoc to block the amine during cross-coupling (e.g., Suzuki-Miyaura).

- Directed ortho-metalation : Employ LDA or TMPZnCl·LiCl to activate specific pyridine positions.

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in Pd-catalyzed reactions.

Pyridine functionalization methods are validated in medicinal chemistry contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.